molecular formula C14H11BF4O3 B8209204 (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8209204
M. Wt: 314.04 g/mol
InChI Key: GUXNFSCSWWAJSE-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the introduction of the benzyloxy group onto the phenyl ring. This can be achieved through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process is crucial to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The benzyloxy, fluoro, and trifluoromethyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which are important factors in drug design.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid
  • (3-(Benzyloxy)-2-chloro-5-(trifluoromethyl)phenyl)boronic acid
  • (3-(Benzyloxy)-2-fluoro-5-(methyl)phenyl)boronic acid

Uniqueness

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)boronic acid is unique due to the specific combination of substituents on the phenyl ring. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications. Additionally, the benzyloxy group provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF4O3/c16-13-11(15(20)21)6-10(14(17,18)19)7-12(13)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXNFSCSWWAJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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